molecular formula C36H28N6O2 B11114865 4,4'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}bis[2-(5-methyl-1H-benzimidazol-2-yl)phenol]

4,4'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}bis[2-(5-methyl-1H-benzimidazol-2-yl)phenol]

Cat. No.: B11114865
M. Wt: 576.6 g/mol
InChI Key: VURIOPJSEUCODX-UHFFFAOYSA-N
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Description

4-({(E)-1-[4-({[4-HYDROXY-3-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)-2-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PHENOL is a complex organic compound characterized by its multiple benzimidazole and phenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-1-[4-({[4-HYDROXY-3-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)-2-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PHENOL typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole intermediates, followed by the formation of the imine linkage and subsequent coupling with phenol derivatives. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-({(E)-1-[4-({[4-HYDROXY-3-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)-2-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PHENOL undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones under specific conditions.

    Reduction: The imine linkage can be reduced to amines using reducing agents.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated products.

Scientific Research Applications

4-({(E)-1-[4-({[4-HYDROXY-3-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)-2-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PHENOL has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-({(E)-1-[4-({[4-HYDROXY-3-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)-2-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PHENOL involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • **4-({(E)-1-[4-({[4-HYDROXY-3-(1H-BENZIMIDAZOL-2-YL)PHENYL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)-2-(1H-BENZIMIDAZOL-2-YL)PHENOL
  • **4-({(E)-1-[4-({[4-HYDROXY-3-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)-2-(1H-BENZIMIDAZOL-2-YL)PHENOL

Uniqueness

4-({(E)-1-[4-({[4-HYDROXY-3-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)-2-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PHENOL is unique due to its dual benzimidazole and phenol groups, which confer distinct chemical reactivity and biological activity. This compound’s specific structure allows for targeted interactions with molecular targets, making it a valuable candidate for various applications.

Properties

Molecular Formula

C36H28N6O2

Molecular Weight

576.6 g/mol

IUPAC Name

4-[[4-[[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]iminomethyl]phenyl]methylideneamino]-2-(5-methyl-1H-benzimidazol-2-yl)phenol

InChI

InChI=1S/C36H28N6O2/c1-21-3-11-29-31(15-21)41-35(39-29)27-17-25(9-13-33(27)43)37-19-23-5-7-24(8-6-23)20-38-26-10-14-34(44)28(18-26)36-40-30-12-4-22(2)16-32(30)42-36/h3-20,43-44H,1-2H3,(H,39,41)(H,40,42)

InChI Key

VURIOPJSEUCODX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=N2)C3=C(C=CC(=C3)N=CC4=CC=C(C=C4)C=NC5=CC(=C(C=C5)O)C6=NC7=C(N6)C=CC(=C7)C)O

Origin of Product

United States

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